octanoyl-coenzyme A
Overview
Description
Synthesis Analysis
The synthesis of octanoyl-CoA involves the formation of thioester bonds between fatty acids and Coenzyme A. One study describes the synthesis of thiol esters of cis,cis-octadecadienoic acid and their reaction with acyl-CoA:phospholipid acyltransferases, highlighting the importance of the ethylenic bond position in the synthesis process (Reitz et al., 1968). Another study reports on the synthesis of acyl Coenzyme A synthetase, which catalyzes the synthesis of various adenine-derived compounds, including octanoyl-CoA (Fontes et al., 1998).
Molecular Structure Analysis
The molecular structure of octanoyl-CoA has been analyzed in detail. Engel et al. (1998) studied the crystal structure of enoyl-CoA hydratase complexed with octanoyl-CoA, revealing the structural adaptations necessary for binding a long chain fatty acid-CoA molecule (Engel et al., 1998).
Chemical Reactions and Properties
The chemical properties of octanoyl-CoA are influenced by its interactions with various enzymes. The study by Mizugaki et al. (1982) on the stereochemical mechanism of cis-2-enoyl-CoA reductase provides insights into the chemical reactions involving octanoyl-CoA (Mizugaki et al., 1982).
Physical Properties Analysis
Research on the physical properties of octanoyl-CoA, such as its phase behavior and interaction with other molecules, is crucial for understanding its role in biological systems. For instance, the study by Chen et al. (2002) on the structure-property relationships of polychlorinated biphenyls provides a context for understanding the physical interactions of similar compounds (Chen et al., 2002).
Chemical Properties Analysis
The chemical properties of octanoyl-CoA, such as its reactivity and stability, are essential for its biological functions. The study by Bavisotto et al. (2021) on the reaction pathways of octanoic acid on copper surfaces, though not directly about octanoyl-CoA, gives an insight into the behavior of similar compounds (Bavisotto et al., 2021).
Scientific Research Applications
Quorum-Sensing Autoinducer Synthesis : Octanoyl-CoA is not used in the enzymatic synthesis of Agrobacterium autoinducer, a pheromone involved in gene expression regulation. Instead, a related compound, 3-oxo-octanoyl-acyl carrier protein, is utilized by the enzyme TraI for this synthesis (Moré et al., 1996).
Coenzyme Synthesis and Attachment : In the context of coenzyme synthesis, octanoyl-CoA derivatives play roles in the assembly of coenzymes like biotin and lipoic acid. Specifically, an octanoyl moiety from octanoyl-acyl carrier protein is transferred to enzymes as a part of lipoic acid assembly, a key process in cellular metabolism (Cronan, 2008).
Enzymatic Activity Studies : The crystal structure of enoyl-CoA hydratase complexed with octanoyl-CoA has provided insights into the binding of long-chain fatty acid-CoA molecules. This understanding is crucial for studying enzyme function and regulation (Engel et al., 1998).
Medium-Chain Fatty Acid Metabolism : Octanoyl CoA synthetase activity in rat intestinal mucosa indicates its role in the utilization of medium-chain fatty acids for lipid synthesis. This enzyme's activity and regulation differ from those for long-chain fatty acids, highlighting the distinct metabolic pathways for different fatty acid lengths (Ohkubo et al., 1992).
Coenzyme A Biosynthesis in Plants : Octanoyl-CoA is indirectly related to Coenzyme A biosynthesis in plants, where it is a part of a larger metabolic pathway crucial for numerous cellular reactions (Kupke et al., 2003).
Isolation and Purification Techniques : A novel procedure for the isolation and purification of acyl-coenzyme A esters, including octanoyl-CoA, from tissues has been developed. This method is essential for the study of acyl-CoA esters in biological research (Minkler et al., 2008).
Safety And Hazards
When handling octanoyl-coenzyme A, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZYOXOBSXMII-CECATXLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
octanoyl-coenzyme A | |
CAS RN |
1264-52-4 | |
Record name | Octanoyl-CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1264-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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